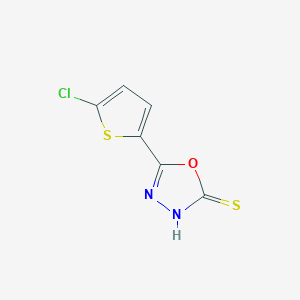

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol (5-Chloro-2-thienyl-1,3,4-oxadiazole-2-thiol, or 5-CTO) is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. It is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom at the center. 5-CTO has been studied for its potential applications in organic synthesis, drug discovery, and chemical biology.

科学的研究の応用

Antimicrobial Activity

One of the primary applications of 5-(5-Chloro-2-thienyl)-1,3,4-oxadiazole-2-thiol derivatives is their antimicrobial properties. Studies have shown that these compounds are effective against a range of bacterial and fungal pathogens. For instance, Naganagowda and Petsom (2011) synthesized derivatives that showed significant antibacterial activity, highlighting their potential in addressing microbial infections (Naganagowda & Petsom, 2011).

Corrosion Inhibition

These compounds also demonstrate utility in corrosion inhibition, particularly for mild steel in acidic environments. Ammal, Prajila, and Joseph (2018) explored the effectiveness of similar 1,3,4-oxadiazole derivatives in preventing corrosion, indicating their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).

Synthesis and Characterization

Various synthesis methods and characterizations of these compounds have been explored, providing insights into their structural and chemical properties. Koparır, Çetin, and Cansiz (2005) discussed the synthesis and thiol-thione tautomeric equilibrium of similar compounds, contributing to our understanding of their chemical behavior (Koparır, Çetin, & Cansiz, 2005).

Pharmaceutical Research

In pharmaceutical research, these derivatives show promise due to their pharmacological activities. Research by Gul et al. (2017) demonstrated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, suggesting their potential in medical applications (Gul et al., 2017).

Antioxidant Properties

Additionally, there is interest in the antioxidant potential of these compounds. Shehzadi et al. (2018) examined the radical scavenging and endogenous defence system inducing activities of a related compound, proposing it as a novel antioxidant (Shehzadi et al., 2018).

Green Chemistry

In the field of green chemistry, Yarmohammadi, Beyzaei, Aryan, and Moradi (2020) introduced an environmentally friendly synthesis method for 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. This approach aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis (Yarmohammadi et al., 2020).

Safety and Hazards

特性

IUPAC Name |

5-(5-chlorothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS2/c7-4-2-1-3(12-4)5-8-9-6(11)10-5/h1-2H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBZXJCBUXONMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649487 |

Source

|

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115903-57-6 |

Source

|

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)